N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
Description
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted at the 1-position with a 4-methylbenzenesulfonyl (toluenesulfonyl) group and at the 4-position with a 4-(4-chlorophenyl)-1,3-thiazol-2-yl moiety. This compound belongs to a class of multitarget inhibitors investigated for therapeutic applications, including pain management, due to its structural compatibility with biological targets such as enzymes and receptors . Its design leverages the piperidine scaffold’s conformational flexibility, the sulfonyl group’s electron-withdrawing properties, and the thiazole ring’s aromatic heterocyclic stability.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S2/c1-15-2-8-19(9-3-15)31(28,29)26-12-10-17(11-13-26)21(27)25-22-24-20(14-30-22)16-4-6-18(23)7-5-16/h2-9,14,17H,10-13H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKGIPVUFWOFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 4-(4-chlorophenyl)-1,3-thiazole.
Formation of the Piperidine Ring: The piperidine ring can be synthesized by reacting 4-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the thiazole and piperidine intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and piperidine rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activities.
Pharmacology: Research is conducted to explore its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity to its targets. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs share the piperidine-4-carboxamide backbone but differ in sulfonyl substituents, aryl/thiazole modifications, and electronic profiles. Below is a detailed analysis of key analogs and their distinguishing features:
Sulfonyl Substituent Variations
The sulfonyl group’s substituents significantly influence physicochemical properties and target interactions. The target compound’s 4-methylbenzenesulfonyl group contrasts with analogs bearing halogenated or electron-rich/depleted aryl sulfonyl groups (Table 1):
Table 1: Comparison of Sulfonyl Substituents
Thiazole and Aryl Modifications
The 4-(4-chlorophenyl)thiazole moiety in the target compound is critical for π-π stacking and hydrophobic interactions. Analogous modifications include:
- Benzothiazole Derivatives : Compounds like N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(aryl-sulfonyl)piperidine-4-carboxamide () replace the chlorophenyl-thiazole with benzothiazole, enhancing aromatic surface area for target binding .
- Bicyclic Systems : N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide () introduces a bicycloheptane group, imposing conformational rigidity that may limit target adaptability .
- Alternative Linkers : 2-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide () uses a benzyl-thiazole linker with methoxy groups, altering solubility and hydrogen-bonding capacity .
Key Research Findings and Implications
Electron-Donating vs. Withdrawing Groups : The target’s 4-methylbenzenesulfonyl group offers a balance between lipophilicity and metabolic stability compared to halogenated analogs, which prioritize target affinity at the expense of solubility .
Thiazole Optimization : The 4-chlorophenyl-thiazole motif provides a compact aromatic system, whereas benzothiazole derivatives () may improve potency but increase molecular weight .
Synthetic Feasibility : Low yields in halogenated analogs (e.g., 4–26 at 16%) suggest steric and electronic challenges during sulfonylation, necessitating optimized conditions for scale-up .
Biological Activity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antibacterial effects, and enzyme inhibition capabilities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C15H16ClN3O2S
- Molecular Weight : 337.82 g/mol
- CAS Number : 92494-47-8
Structural Representation
| Property | Value |
|---|---|
| InChI | InChI=1S/C15H16ClN3O2S |
| InChIKey | XNYKHRBOYYMACE-UHFFFAOYSA-N |
| Exact Mass | 337.028062 g/mol |
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated significant growth inhibition with an IC50 value of 0.28 µg/mL against MCF-7 cells and 9.6 µM against HL-60 leukemia cells, indicating a potent anticancer effect attributed to apoptosis induction via the Bax/Bcl-2 pathway and caspase activation .
Antibacterial Activity
The compound has also been assessed for antibacterial properties. It showed efficacy against several bacterial strains, with notable activity against Gram-positive bacteria. The mechanism of action involves enzyme inhibition, particularly targeting acetylcholinesterase (AChE) and urease, which are crucial for bacterial survival .
Enzyme Inhibition
The ability of this compound to inhibit key enzymes has been documented:
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Acetylcholinesterase | Competitive Inhibition | |
| Urease | Non-competitive Inhibition |
Case Study 1: Anticancer Efficacy
In vivo studies demonstrated that the compound could selectively target tumor cells in animal models. The results indicated a marked reduction in tumor size and improved survival rates in treated groups compared to controls .
Case Study 2: Antibacterial Action
A series of synthesized derivatives based on the thiazole structure were evaluated for their antibacterial activity. The most effective compounds exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting potential for development as new antibacterial agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes and critical reaction conditions for preparing N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and condensation reactions. Key steps include:
- Step 1 : Reacting a piperidine-4-carboxamide derivative with 4-(4-chlorophenyl)-1,3-thiazol-2-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the amide bond.
- Step 2 : Sulfonylation using 4-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base .
- Critical Conditions : Temperature control (0–25°C), anhydrous solvents, and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Confirm purity using HPLC and mass spectrometry .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., sulfonyl group at δ 7.6–7.8 ppm for aromatic protons, piperidine ring protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 488.08) .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) to resolve 3D conformation, particularly the orientation of the thiazole and sulfonyl groups .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets).
- Receptor Binding : Radioligand displacement assays (e.g., competitive binding with [³H]CP55940 for cannabinoid receptors, as seen in related piperidine-sulfonamide compounds) .
- Cellular Viability : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) to evaluate cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological efficacy?
- Methodological Answer :
- Core Modifications : Systematically alter the thiazole’s substituents (e.g., replace 4-chlorophenyl with fluorophenyl) or the sulfonyl group (e.g., introduce bulkier aryl sulfonamides).
- 3D-QSAR Modeling : Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electrostatic fields with activity data. For example, dock protonated conformers into CB1 receptor models to identify critical binding interactions .
- Synthetic Validation : Prioritize derivatives with predicted high binding affinity for in vitro testing .
Q. How should researchers address contradictions in biological assay data (e.g., high in vitro potency but low cellular activity)?
- Methodological Answer : Investigate potential causes systematically:
- Membrane Permeability : Measure logP values (e.g., via shake-flask method) and use PAMPA assays to assess passive diffusion.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation.
- Off-Target Effects : Perform kinome-wide profiling (e.g., using KinomeScan) to rule out promiscuous binding .
- Conformational Dynamics : Use molecular dynamics simulations to assess if the active conformation is stabilized in cellular environments .
Q. What advanced strategies can improve pharmacokinetic properties (e.g., bioavailability, half-life)?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance solubility.
- Formulation Optimization : Nanoemulsions or liposomal encapsulation to improve absorption.
- Metabolic Engineering : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation. Validate via in vivo PK studies in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
